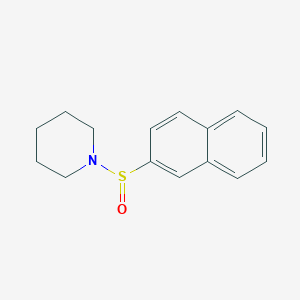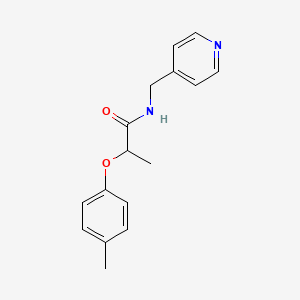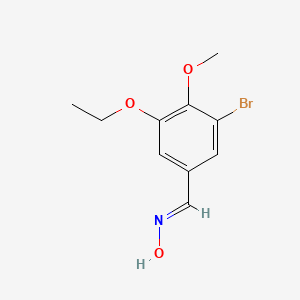
1-(2-naphthylsulfinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methodologies. For instance, nano magnetite (Fe3O4) has been used as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the potential for efficient synthesis methods involving 1-(2-naphthylsulfinyl)piperidine or its derivatives (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
Crystal structure determination and Hirshfeld surface analysis have been conducted on related compounds, providing insights into their molecular structure and interactions. For example, the crystal structure of (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one was thoroughly analyzed, revealing important intra and intermolecular interactions (R. V. et al., 2021).
Chemical Reactions and Properties
Aromatic nucleophilic substitution reactions involving 1-(1-piperidyl)naphthalenes have confirmed the existence of anionic σ complexes, shedding light on the chemical behavior and reaction pathways of naphthylsulfinyl piperidine derivatives (Sekiguchi et al., 1980).
Physical Properties Analysis
The study of related compounds, such as 1-(phenyl (piperidin-1-yl) methyl) naphthalene-2-ol, through techniques like FT-IR, FT-Raman, and UV–Visible spectroscopy, alongside computational studies like DFT, provides valuable information on the physical properties of these compounds. These analyses reveal insights into vibrational frequencies, molecular electrostatic potential, and more (Rajamani et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-(2-naphthylsulfinyl)piperidine derivatives, including their reactivity and interaction with other chemical entities, can be inferred from studies on similar compounds. For instance, the chemically removable derivatization reagent for liquid chromatography, incorporating a naphthoxy group for sensitive detection, highlights the chemical utility of naphthylsulfinyl derivatives in analytical applications (Wu et al., 1997).
Mechanism of Action
While specific mechanisms of action for “1-(2-naphthylsulfinyl)piperidine” are not available, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis and applications of various piperidine derivatives.
properties
IUPAC Name |
1-naphthalen-2-ylsulfinylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-18(16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMMAKJRFZOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)
![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5586728.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5586751.png)
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
